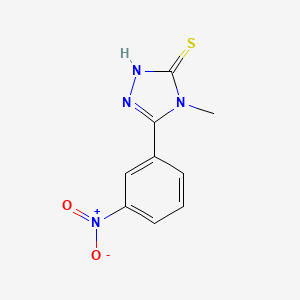
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar structure, have been found to act as antagonists of the vanilloid receptor 1, modulators of the insulin-like growth factor 1 receptor, and inhibitors of a wide range of enzymes .
Synthesis Analysis
A method for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines, which are structurally similar to the compound , has been developed . This method involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine . This reaction significantly expands the applicability of this reaction and opens new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The reaction of 2-amino-4,5-dimethyl-thiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation highlights an efficient method for synthesizing thieno[2,3-d]pyrimidines, an important class of compounds with various applications in medicinal chemistry and material science. This process, facilitated by N,N-dimethyl acetamide as solvent, leads to the creation of diverse derivatives, emphasizing the compound's role as a key intermediate in organic synthesis (Davoodnia et al., 2009).
Antimicrobial and Anticancer Potential
Research into the antimicrobial activity of new Pyridothienopyrimidines and Pyridothienotriazines demonstrates the compound's utility in developing agents with significant biological properties. The synthesis process, involving reactions with triethyl orthoformate or nitrous acid, showcases the compound's flexibility in forming structures with potential health applications (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Heterocyclic Compound Development
The creation of polyfunctional fused heterocyclic compounds via reactions with indene‐1,3‐diones reveals the compound's role in generating complex structures that are foundational in pharmaceutical research. This synthesis pathway, which leads to derivatives with varied biological activities, underlines the compound's significance in drug development (Hassaneen et al., 2003).
Novel Synthetic Approaches
Exploration of new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives through the manipulation of thiophene-2-carboxamides highlights innovative methods in crafting molecules with potential applications in electronic materials and therapeutic agents. This area of research opens up pathways for the design of novel compounds with unique physicochemical properties (El-Meligie et al., 2020).
Chemical and Biological Evaluations
Investigations into the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents provide insight into the compound's role in the development of new therapeutic agents. The detailed chemical synthesis and subsequent biological evaluations underscore the potential of such derivatives in addressing health-related challenges (Rahmouni et al., 2016).
Mecanismo De Acción
Target of Action
These include the vanilloid receptor 1 , insulin-like growth factor 1 receptor , and a wide range of enzymes such as phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 .
Mode of Action
It’s known that similar compounds act asantagonists or modulators of their target receptors or enzymes . This means they either block the activity of these targets (antagonistic action) or alter their function (modulatory action), leading to changes in the biochemical processes these targets are involved in.
Biochemical Pathways
For instance, it may affect pathways related to pain perception (via the vanilloid receptor 1), cell growth and metabolism (via the insulin-like growth factor 1 receptor), and various other cellular processes regulated by the enzymes it interacts with .
Pharmacokinetics
The physicochemical parameters of similar compounds, such as pyrrolidine derivatives, are known to influence their pharmacokinetic properties . For instance, the sp3 hybridization and non-planarity of the pyrrolidine ring can enhance the compound’s three-dimensional coverage, potentially influencing its absorption and distribution .
Result of Action
Similar compounds have been reported to exhibitantioxidative and antibacterial properties, and to influence the cell cycle . Therefore, it’s plausible that this compound may have similar effects.
Propiedades
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-10-13(18-14(20)12-6-5-9-21-12)11(2)17-15(16-10)19-7-3-4-8-19/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJLRAGHTSUZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





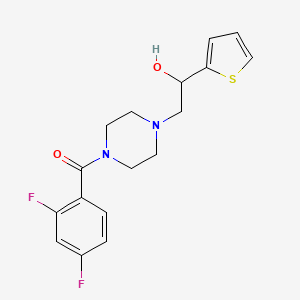
![2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2952848.png)
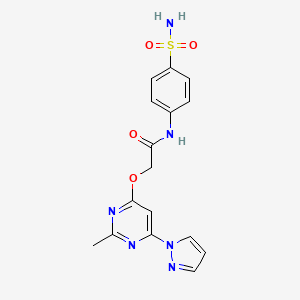

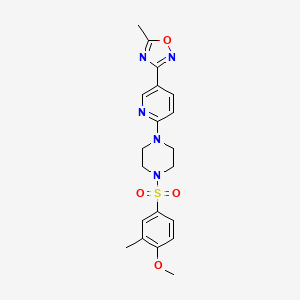
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2952853.png)
![2-Amino-4-[(Boc-amino)methyl]pyrimidine](/img/structure/B2952855.png)
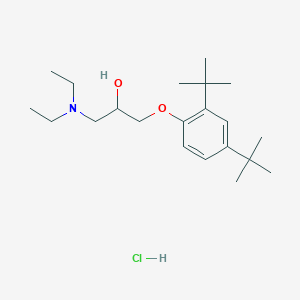
![3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2952861.png)
